molecular formula C10H7BrClN3O2 B250577 4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole

4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole

Cat. No. B250577
M. Wt: 316.54 g/mol
InChI Key: MJRBAZQURXMPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the pyrazole family, which is known for its diverse range of biological activities. In

Scientific Research Applications

4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole has shown potential applications in scientific research. This compound has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In addition, it has been found to inhibit the activity of certain enzymes, such as tyrosinase and cholinesterase. These properties make it a promising candidate for further investigation in the fields of cancer research, inflammation, and drug discovery.

Mechanism of Action

The mechanism of action of 4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. For example, it has been reported to inhibit the activity of tyrosinase, which is involved in melanin production. This inhibition leads to a decrease in melanin production, which may have applications in the treatment of hyperpigmentation disorders. Additionally, it has been found to inhibit the activity of cholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition may have potential applications in the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole are not well characterized. However, it has been reported to exhibit cytotoxicity against certain cancer cell lines, which suggests that it may have potential applications in cancer therapy. Additionally, it has been found to exhibit anti-inflammatory and antimicrobial activities, which may have applications in the treatment of inflammatory and infectious diseases.

Advantages and Limitations for Lab Experiments

One advantage of 4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole is its diverse range of biological activities. This makes it a promising candidate for further investigation in the fields of cancer research, inflammation, and drug discovery. However, one limitation of this compound is its limited solubility in water, which may make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole. One potential direction is the investigation of its potential applications in cancer therapy. This compound has been found to exhibit cytotoxicity against certain cancer cell lines, which suggests that it may have potential as a chemotherapeutic agent. Another potential direction is the investigation of its potential applications in the treatment of inflammatory and infectious diseases. This compound has been found to exhibit anti-inflammatory and antimicrobial activities, which may make it a promising candidate for further investigation in these areas. Finally, the development of more efficient synthesis methods for this compound may help to facilitate its use in scientific research.

Synthesis Methods

The synthesis of 4-bromo-1-(3-chlorobenzyl)-3-nitro-1H-pyrazole involves the reaction of 3-chlorobenzylamine with 4-bromo-3-nitropyrazole in the presence of a base. The reaction proceeds through nucleophilic substitution of the bromine atom by the amine group, resulting in the formation of the desired product. The synthesis of this compound has been reported in the literature, and it can be obtained in moderate to good yields.

properties

Molecular Formula

C10H7BrClN3O2

Molecular Weight

316.54 g/mol

IUPAC Name

4-bromo-1-[(3-chlorophenyl)methyl]-3-nitropyrazole

InChI

InChI=1S/C10H7BrClN3O2/c11-9-6-14(13-10(9)15(16)17)5-7-2-1-3-8(12)4-7/h1-4,6H,5H2

InChI Key

MJRBAZQURXMPAA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)[N+](=O)[O-])Br

Origin of Product

United States

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